molecular formula C16H22O10 B1682845 Swertiamarin CAS No. 17388-39-5

Swertiamarin

Cat. No.: B1682845
CAS No.: 17388-39-5
M. Wt: 374.34 g/mol
InChI Key: HEYZWPRKKUGDCR-QBXMEVCASA-N
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Mechanism of Action

Swertiamarin, a seco-iridoid glycoside, is predominantly found in plants like Enicostemma littorale and Swertia chirata . It has been reported to exhibit a wide range of biological activities, including antidiabetic, anti-atherosclerotic, anti-inflammatory, and antioxidant effects .

Target of Action

This compound primarily targets LOX (lysyl oxidase), COL5A2 (collagen type V alpha 2 chain), and CTGF (connective tissue growth factor) . These targets play a significant role in idiopathic pulmonary fibrosis (IPF), a chronic progressive disorder .

Mode of Action

This compound interacts with its targets, leading to changes in their activity and function . For instance, it has been found to inhibit 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMG CoA reductase), showing significant affinity binding modes . It also reduces the levels of pro-inflammatory cytokines and infiltration of CD4+CD45+ cells into the central nervous system (CNS) .

Biochemical Pathways

This compound affects various signaling pathways. It has been associated with the upregulation of PPAR-gene, P-407-induction, inhibition of HMG-Co A reductase, LDL oxidation, lipid peroxidation markers, and stimulation of antioxidant enzymes . It also interacts with NF-E2-related factor 2 (NRF2), suppressing oxidative stress by inducing the formation of the NRF2-antioxidant response element (ARE) complex .

Pharmacokinetics

This compound is rapidly absorbed into the blood circulation after administration . It has been found to meet all five of Lipinski’s rules for drug-like properties, indicating good absorption and permeability .

Result of Action

The action of this compound leads to various molecular and cellular effects. It reduces ROS and superoxide anion levels, mitigating cellular damage caused by radiation . It also attenuates radiation-induced intestinal injury in mice, as evidenced by longer survival, less weight loss, and a more complete intestinal barrier .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the context of radiation therapy, preventive administration of this compound can reduce the severity of radiation-induced injuries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Swertiamarin can be synthesized through various chemical reactions involving its glycan hydroxyl groups. Common synthetic methods include fluorination, esterification, and epoxidation . These reactions typically require specific reagents and conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as Enicostemma littorale and Swertia chirata. High-performance liquid chromatography (HPLC) is a commonly used method for the estimation and purification of this compound from these plant extracts . The mobile phase for HPLC typically consists of methanol and water in a 90:10 ratio, with a retention time of approximately 10.15 minutes .

Chemical Reactions Analysis

Types of Reactions: Swertiamarin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .

Major Products Formed: The major products formed from the chemical reactions of this compound include various analogs and derivatives, such as gentianine and erythrocentaurin . These products exhibit a wide range of biological activities and are of significant interest in medicinal chemistry.

Comparison with Similar Compounds

Swertiamarin shares structural similarities with other secoiridoid glycosides, such as amarogentin and gentiopicroside . this compound is unique in its ability to modulate multiple signaling pathways and exhibit a broad spectrum of biological activities. Similar compounds include:

Biological Activity

Swertiamarin, a secoiridoid glycoside primarily isolated from plants of the Gentianaceae family, particularly Enicostemma littorale, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the pharmacological properties, mechanisms of action, and therapeutic potential of this compound, supported by relevant studies and data.

1. Overview of this compound

This compound is characterized by its bitter taste and is known for its multifunctional properties. It has been identified as a promising natural compound with potential applications in drug development due to its favorable physicochemical properties that comply with Lipinski's rules for drug-like molecules .

2. Pharmacological Activities

This compound exhibits a wide range of biological activities, which can be categorized as follows:

  • Anticancer Activity
    • This compound has demonstrated significant anticancer effects against various cancer cell lines, including cervical cancer (HeLa cells). It induces apoptosis through mitochondrial pathways and inhibits cell proliferation in a dose-dependent manner . The MTT assay revealed a reduction in cell viability to approximately 20% after 48 hours of treatment at optimal concentrations.
  • Hepatoprotective Effects
    • Studies indicate that this compound possesses hepatoprotective properties, helping to mitigate liver damage induced by toxins such as thioacetamide. This effect is attributed to its ability to modulate liver enzyme levels and improve histopathological outcomes in animal models .
  • Anti-inflammatory and Antioxidant Properties
    • This compound exhibits anti-inflammatory effects by inhibiting the NF-kB signaling pathway and reducing levels of inflammatory cytokines. Its antioxidant activity is linked to the stimulation of endogenous antioxidant enzymes, which helps in reducing oxidative stress .
  • Antidiabetic Effects
    • Research has shown that this compound can enhance insulin sensitivity and regulate glucose metabolism, making it a potential therapeutic agent for managing diabetes . In vitro studies indicated that this compound could reverse insulin resistance in granulosa cells derived from polycystic ovary syndrome (PCOS) models.

The pharmacological effects of this compound are mediated through various molecular targets:

  • Cell Signaling Pathways
    • This compound modulates several signaling pathways involved in cell survival and apoptosis, including the MEK/ERK pathway. It has been shown to affect the expression levels of proteins involved in these pathways, leading to reduced proliferation and enhanced apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Regulation
    • The compound induces ROS production, which plays a crucial role in triggering apoptotic pathways in cancer cells. This mechanism has been particularly noted in studies involving HeLa cells where this compound treatment led to increased ROS levels .

Table 1: Summary of Biological Activities of this compound

Activity TypeModel/Cell TypeKey FindingsReference
AnticancerHeLa cervical cancer cellsInduces apoptosis; reduces viability by ~80% at high doses after 72h
HepatoprotectiveThioacetamide-induced ratsNormalizes liver enzyme levels; improves histopathology
Anti-inflammatoryVarious cellular modelsInhibits NF-kB; reduces inflammatory markers
AntidiabeticGranulosa cells (PCOS)Enhances insulin signaling; reduces insulin resistance

5. Conclusion

This compound stands out as a versatile compound with significant therapeutic potential across various medical fields, including oncology, hepatology, and metabolic disorders. Its multifaceted biological activities are supported by diverse mechanisms involving cellular signaling pathways and oxidative stress modulation. Continued research into this compound's pharmacokinetics and long-term safety profiles will be essential for its development as a therapeutic agent.

Properties

IUPAC Name

(3S,4R,4aR)-4-ethenyl-4a-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O10/c1-2-7-14(24-6-8-13(21)23-4-3-16(7,8)22)26-15-12(20)11(19)10(18)9(5-17)25-15/h2,6-7,9-12,14-15,17-20,22H,1,3-5H2/t7-,9+,10+,11-,12+,14-,15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYZWPRKKUGDCR-QBXMEVCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1[C@@H](OC=C2[C@]1(CCOC2=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169676
Record name Swertiamarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17388-39-5
Record name Swertiamarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17388-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Swertiamarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017388395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Swertiamarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SWERTIAMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4038595T7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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